N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide

Medicinal chemistry Isoxazole SAR Positional isomer differentiation

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide (CAS 953016-35-8; molecular formula C21H22N2O5; MW 382.42 g/mol) is a fully synthetic small molecule belonging to the isoxazole-acetamide chemical class. The compound is available from specialty chemical suppliers at a certified purity of ≥95% and is designated for research and development use only.

Molecular Formula C21H22N2O5
Molecular Weight 382.416
CAS No. 953016-35-8
Cat. No. B2766926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide
CAS953016-35-8
Molecular FormulaC21H22N2O5
Molecular Weight382.416
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C21H22N2O5/c1-25-17-7-4-14(5-8-17)10-21(24)22-13-16-12-19(28-23-16)15-6-9-18(26-2)20(11-15)27-3/h4-9,11-12H,10,13H2,1-3H3,(H,22,24)
InChIKeyAOJUMGGNSYKEAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide (CAS 953016-35-8): Chemical Identity, Isoxazole-Acetamide Class, and Procurement-Relevant Baseline


N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide (CAS 953016-35-8; molecular formula C21H22N2O5; MW 382.42 g/mol) is a fully synthetic small molecule belonging to the isoxazole-acetamide chemical class . The compound is available from specialty chemical suppliers at a certified purity of ≥95% and is designated for research and development use only . The isoxazole-acetamide scaffold has attracted significant attention in medicinal chemistry for its capacity to engage diverse therapeutic targets—including heat shock protein 90 (HSP90), transforming acidic coiled-coil protein 3 (TACC3), and acyl-CoA:cholesterol acyltransferase (ACAT)—as evidenced by multiple independent research programs [1][2][3].

Why N-((5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide Cannot Be Interchanged with Generic Isoxazole-Acetamide Analogs


Isoxazole-acetamide congeners are not functionally interchangeable because small variations in substituent identity, substitution position, and linker topology produce marked shifts in target engagement, potency, and selectivity. In the HSP90-targeted 2-isoxazol-3-yl-acetamide series, only five of fifteen synthesized analogues achieved >80% antiviral inhibition at their highest non-cytotoxic concentration, and the lead compound 2l delivered a ~3.5-fold improvement in therapeutic index over the clinical-stage inhibitor AUY922 [1]. Similarly, TACC3-directed isoxazole optimization across sixty-two compounds revealed that precise substitution on both the phenyl-isoxazole and morpholine termini was required to simultaneously maintain potency and improve metabolic stability—compound 13b achieved a sevenfold enhancement in metabolic stability over the progenitor chemotype BO-264 [2]. The compound N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide possesses a specific 3,4-dimethoxy substitution on the isoxazole C5-phenyl ring together with a 4-methoxyphenylacetamide side chain linked through a methylene bridge at the isoxazole C3 position—a substitution topology that is distinct from all published isoxazole-acetamide leads. Replacing this compound with a positional isomer (e.g., swapping the dimethoxy and monomethoxy phenyl rings) or with an analog lacking either methoxy motif would generate a molecule for which no biological characterization exists, introducing unpredictable target-binding and pharmacokinetic properties .

Quantitative Comparative Evidence for N-((5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide (CAS 953016-35-8): Procurement-Relevant Differentiation Data


Substitution-Pattern Differentiation from the Closest Positional Isomer (CAS 952970-61-5)

The target compound (CAS 953016-35-8) bears a 3,4-dimethoxyphenyl substituent at the isoxazole C5 position and a 4-methoxyphenylacetyl group linked via methylene to the isoxazole C3 position. Its closest catalogued positional isomer, 2-(3,4-dimethoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide (CAS 952970-61-5), reverses the dimethoxy and monomethoxy phenyl ring assignments, placing the 3,4-dimethoxyphenyl group on the acetamide terminus and the 4-methoxyphenyl on the isoxazole ring . The two compounds share the identical molecular formula (C21H22N2O5) and molecular weight (382.42 g/mol) but differ in the spatial orientation of electron-donating methoxy groups relative to the hydrogen-bond-accepting isoxazole nitrogen and oxygen atoms. In the broader isoxazole-amide class, such positional isomerism has produced divergent cytotoxicity profiles: for example, phenyl-isoxazole-carboxamide derivatives differing only in methoxy substitution position on the phenyl ring exhibited IC50 values spanning 5.96 µM to >28 µM against Hep3B cells, confirming that methoxy placement is a critical determinant of anticancer potency rather than a conservative structural modification [1].

Medicinal chemistry Isoxazole SAR Positional isomer differentiation

Structural Differentiation from Non-Methoxy-Substituted Phenylacetamide Analogs

The target compound contains a 4-methoxyphenyl substituent on the acetamide carbonyl side, whereas the analog N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-phenylacetamide replaces this with an unsubstituted phenyl ring . Within isoxazole-amide series evaluated for anticancer activity, methoxy substituents on phenyl rings have been shown to substantially modulate potency: in the phenyl-isoxazole-carboxamide series reported by Hawash et al., compounds bearing methoxy-substituted phenyl rings displayed IC50 values against MCF-7 breast cancer cells ranging from 5.96 µM to 28.62 µM, with the most active compound (2a, bearing multiple methoxy groups) achieving an IC50 of 0.91 µM against HeLa cells and 8.02 µM against Hep3B cells [1]. The presence of the 4-methoxy group in the target compound introduces a hydrogen-bond-accepting and electron-donating motif absent in the des-methoxy phenylacetamide analog, which is predicted to alter both target-binding hydrogen-bond networks and oxidative metabolic stability at the para position of the phenylacetamide ring [1].

Structure-activity relationship Isoxazole derivatives Methoxy substitution

Linker Topology Differentiation: Methylene-Bridged Isoxazole C3 vs. Direct Carbonyl Attachment in 2-Isoxazol-3-yl-Acetamide HSP90 Inhibitors

The target compound features a methylene-bridged acetamide at the isoxazole C3 position (isoxazole-CH2-NH-CO-), whereas the HSP90-targeted 2-isoxazol-3-yl-acetamide series reported by Trivedi et al. (2019) employs a direct carbonyl attachment at the isoxazole C3 (isoxazole-CH2-CO-NH-R), with the amide connectivity reversed [1]. This linker topology difference alters the distance, conformational flexibility, and hydrogen-bond geometry between the isoxazole core and the terminal aryl group. In the Trivedi series, the direct-carbonyl topology enabled compound 2l to achieve a therapeutic index (TI) ~3.5-fold superior to the clinical HSP90 inhibitor AUY922 in anti-HIV assays, with >80% inhibition at non-cytotoxic concentrations [1]. Biochemical characterization confirmed that 2l binds to the N-terminal ATP-binding pocket of HSP90 and inhibits HIV-1 LTR-driven gene expression without significant modulation of viral reverse transcriptase, integrase, or protease [1]. The methylene-bridged topology of the target compound alters both the pharmacophore geometry and the potential for metabolic N-dealkylation at the benzylic position, representing a distinct chemotype from the direct-carbonyl HSP90 series .

HSP90 inhibition Linker SAR Isoxazole C3 substitution

Class-Level Anticancer Activity Evidence in Isoxazole-Amide and Isoxazole-Carboxamide Congeners

Although no peer-reviewed cytotoxicity data exist specifically for CAS 953016-35-8, the broader isoxazole-amide chemotype has demonstrated consistent, quantifiable anticancer activity across multiple independent studies. In the phenyl-isoxazole-carboxamide series (Hawash et al., 2021), compound 2a exhibited the most potent activity with IC50 values of 0.91 µM (HeLa) and 8.02 µM (Hep3B), while the IC50 range across the series spanned 5.96–28.62 µM against Hep3B, compared with doxorubicin's IC50 of 2.23 µM [1]. In a separate isoxazole-amide series (Eid et al., 2021), compounds 2d and 2e demonstrated potent and promising anticancer activity against MCF-7, HeLa, and Hep3B cell lines, with compound 2a showing antioxidant activity (DPPH IC50 = 7.8 ± 1.21 µg/mL vs. Trolox IC50 = 2.75 µg/mL) [2]. The TACC3-targeted isoxazole series (Çalışkan et al., 2025) produced compound 13b with approximately sevenfold improvement in metabolic stability and bioavailability over BO-264 while maintaining strong potency and inducing mitotic arrest, apoptosis, and DNA damage markers [3]. The target compound incorporates structural features present in multiple active isoxazole-amide chemotypes—the 3,4-dimethoxyphenyl motif on the isoxazole ring and the 4-methoxyphenyl acetamide side chain—making it a relevant candidate for anticancer screening within this validated pharmacophore class .

Anticancer activity Cytotoxicity Isoxazole-amide Cancer cell lines

Commercial Availability, Purity, and Quality Specification: Differentiating Research-Grade Supply

The target compound is commercially available from specialty chemical suppliers at a certified purity of ≥95%, with catalog number CM996939, molecular weight 382.42 g/mol, and the SMILES string COC1=CC=C(CC(=O)NCC2=NOC(=C2)C2=CC(OC)=C(OC)C=C2)C=C1 . Unlike many isoxazole-acetamide screening compounds that are available only through custom synthesis or from a single source, CAS 953016-35-8 is stocked by multiple vendors, facilitating competitive procurement and supply redundancy. The ≥95% purity specification meets the threshold generally accepted for in vitro biochemical screening, cellular assays, and structure-activity relationship studies, though users requiring >98% purity for biophysical assays (e.g., isothermal titration calorimetry, surface plasmon resonance) should request additional purification or analytical certification (HPLC, NMR) from the supplier . The compound is classified for research and development use only and is not intended for human or veterinary therapeutic or diagnostic applications .

Chemical procurement Purity specification Research compound sourcing

Recommended Research Application Scenarios for N-((5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide (CAS 953016-35-8) Based on Quantitative Differentiation Evidence


Anticancer Screening in Breast (MCF-7), Cervical (HeLa), and Hepatocellular (Hep3B/HepG2) Carcinoma Cell Lines

The isoxazole-amide scaffold has demonstrated consistent, quantifiable cytotoxicity across MCF-7, HeLa, Hep3B, and HepG2 cancer cell lines in multiple independent studies, with lead compounds achieving IC50 values as low as 0.91 µM (HeLa) and 8.02 µM (Hep3B) [1][2]. The target compound's 3,4-dimethoxyphenyl and 4-methoxyphenylacetamide substitution pattern incorporates structural motifs associated with potent activity in the class. Researchers should employ the MTS or MTT cell viability assay with a 48–72 hour exposure window, using doxorubicin (Hep3B IC50 = 2.23 µM) as the positive control, to establish the compound's specific IC50 values and selectivity index versus normal cell lines such as Hek293T [1].

Structure-Activity Relationship (SAR) Studies Exploring Methoxy Substitution Effects on Isoxazole-Acetamide Pharmacology

The compound's defined substitution topology—3,4-dimethoxy on the isoxazole C5-phenyl and 4-methoxy on the phenylacetamide terminus—provides a well-characterized starting point for systematic SAR exploration. Class-level data show that methoxy position and count modulate anticancer IC50 by ≥4.7-fold within single congeneric series [1]. Researchers can use this compound as a reference scaffold to synthesize and compare des-methoxy, tri-methoxy, or halogen-substituted analogs, quantifying changes in potency, solubility (LogP), and metabolic stability (microsomal half-life) to map the pharmacophoric contributions of each methoxy group [1][2].

HSP90 and TACC3 Target Engagement Studies Leveraging Isoxazole Pharmacophore Validation

The isoxazole core has been validated as an HSP90 ATP-binding pocket ligand (Trivedi et al., 2019; compound 2l TI ~3.5× over AUY922) and as a TACC3 inhibitor scaffold (Çalışkan et al., 2025; compound 13b achieving sevenfold metabolic stability improvement over BO-264) [1][2]. The target compound's methylene-bridged acetamide topology represents a distinct chemotype from both the direct-carbonyl HSP90 series and the isoxazole-pyrimidine TACC3 series. Researchers can evaluate this compound in HSP90 ATPase activity assays, TACC3 binding assays (DARTS or CETSA), and downstream biomarker analysis (p-Histone H3 Ser10, cleaved PARP, p-H2AX Ser139) to determine whether this specific substitution pattern engages these validated oncology targets [1][2].

Chemical Biology Probe Development Requiring Defined Purity and Off-the-Shelf Availability

For laboratories requiring rapid access to isoxazole-acetamide chemical probes without the 4–8 week lead time of custom synthesis, CAS 953016-35-8 provides an immediately available option at ≥95% purity [1]. This compound can serve as a starting point for bioconjugation (e.g., installation of alkyne or azide handles via the phenylacetamide terminus for click chemistry), fluorescent tagging for cellular imaging, or immobilization on affinity matrices for target identification pull-down experiments. Researchers should independently verify purity by HPLC and identity by NMR and HRMS upon receipt, consistent with best practices for chemical probe characterization [1].

Quote Request

Request a Quote for N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.